molecular formula C9H8ClN3O2S B13303928 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride

Cat. No.: B13303928
M. Wt: 257.70 g/mol
InChI Key: MTDKQDQCPWIACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a 1-methyl-1,2,4-triazole moiety at the para position. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitutions, and the triazole ring, which can enhance biological activity or serve as a hydrogen-bonding motif.

Properties

Molecular Formula

C9H8ClN3O2S

Molecular Weight

257.70 g/mol

IUPAC Name

4-(1-methyl-1,2,4-triazol-3-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H8ClN3O2S/c1-13-6-11-9(12-13)7-2-4-8(5-3-7)16(10,14)15/h2-6H,1H3

InChI Key

MTDKQDQCPWIACB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines to form sulfonamides. This reaction is critical for synthesizing bioactive compounds.

Reaction Conditions and Yields

Amine ReactantSolventTemperatureTimeYieldReference
3-Amino-1H-1,2,4-triazolesAcetonitrile/DMFRoom temp.12 h50–62%
Primary alkyl aminesPyridine0–25°C6–24 h70–85%

Mechanism : The sulfonyl chloride reacts via a two-step process:

  • Nucleophilic attack by the amine on the sulfur atom.

  • Elimination of HCl to form the sulfonamide bond.

Regioselectivity Challenges :

  • Competing sulfonylation at adjacent nitrogen atoms in the triazole ring can occur, leading to mixtures of N1- and N2-sulfonylated products .

  • Steric and electronic factors influence product distribution. For example, electron-withdrawing groups on the triazole enhance selectivity for the N1 position .

Hydrolysis to Sulfonic Acid Derivatives

The sulfonyl chloride group is susceptible to hydrolysis under aqueous conditions, forming the corresponding sulfonic acid.

Conditions :

  • Hydrolysis proceeds rapidly in alkaline media (pH > 10) at room temperature.

  • Acidic conditions (HCl, H2SO4) accelerate the reaction but may degrade the triazole ring .

Example Reaction :
Ar SO2Cl+H2OAr SO3H+HCl\text{Ar SO}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{Ar SO}_3\text{H}+\text{HCl}

Ar = 4-(1-Methyl-1H-1,2,4-triazol-3-yl)phenyl

Reactivity of the 1,2,4-Triazole Ring

The 1-methyl-1H-1,2,4-triazole moiety participates in coordination c

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function . The triazole ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

a. 4-[(Trichloroethenyl)sulfanyl]benzene-1-sulfonyl chloride (CAS 64728-76-3)

  • Structure : The benzene ring is substituted with a trichloroethenylsulfanyl group instead of a triazole.
  • Molecular Weight : 338.058 g/mol (vs. ~271.71 g/mol for the target compound, estimated from its formula C₉H₈ClN₃O₂S).
  • The sulfur-thioether linkage in this compound may confer distinct stability or reactivity profiles, such as susceptibility to oxidation .

b. 7-Fluoro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-3-yl)-1H-indole-2-sulfonyl chloride (CAS 3046150-09-5)

  • Structure : The triazole substituent is attached to an indole ring system, with additional fluoro and methyl groups.
  • The fluorine atom may enhance metabolic stability in biological systems, while the methyl group could sterically hinder reactions at the sulfonyl chloride site .
Crystallographic and Structural Insights
  • Crystalline Forms in Patents : A related triazole-containing compound () is patented in crystalline form, emphasizing the role of triazole in stabilizing crystal lattices through hydrogen bonding. This suggests that 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride may also form stable crystalline phases, amenable to structural analysis via programs like SHELXL .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride Benzene 1-Methyl-1,2,4-triazole ~271.71 Drug synthesis, sulfonylation agent
4-[(Trichloroethenyl)sulfanyl]benzene-1-sulfonyl chloride (CAS 64728-76-3) Benzene Trichloroethenylsulfanyl 338.06 High electrophilicity, agrochemicals
7-Fluoro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-3-yl)-1H-indole-2-sulfonyl chloride (CAS 3046150-09-5) Indole 1-Methyl-1,2,4-triazole, Fluoro, Methyl ~357.79 Enhanced metabolic stability, oncology

Biological Activity

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₈ClN₃O₂S
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 75488617

Synthesis

The compound can be synthesized through various methods involving sulfonylation reactions. The synthesis typically begins with the preparation of the triazole moiety followed by the introduction of the sulfonyl chloride group. The detailed synthetic route often includes purification steps such as column chromatography to isolate the desired product.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to triazoles. For instance, derivatives of triazole have been shown to inhibit viral replication in vitro. In one study, a related triazole compound demonstrated significant inhibition against Yellow Fever Virus (YFV), suggesting that structural modifications involving triazoles could enhance antiviral properties .

Anticancer Activity

The anticancer activity of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride has been evaluated against various cancer cell lines. In vitro studies indicate that compounds with similar structures exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction
SW4807.5G2/M phase arrest
A5496.0Apoptosis induction

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have documented the effectiveness of triazole derivatives in clinical settings:

  • Study on Antiviral Efficacy : A study published in Nature Communications demonstrated that a derivative of 4-(1-Methyl-1H-1,2,4-triazol-3-yl) exhibited promising antiviral activity against coronaviruses, indicating its potential in treating viral infections .
  • Anticancer Evaluation : Research published in MDPI showed that related sulfonamide compounds displayed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2.38 µM to 8.13 µM .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Start with a triazole precursor (e.g., 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline) and functionalize the benzene ring via sulfonation. A multi-step approach involving chlorosulfonic acid or thiol oxidation may be used .
  • Step 2 : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst). For example, palladium catalysts like XPhos with cesium carbonate in 1,4-dioxane at 90°C have been effective for similar triazole intermediates, achieving ~70% yields .
  • Step 3 : Monitor reaction progress using TLC or LCMS, and purify via column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Analysis : Assign peaks in 1H^1H and 13C^{13}C NMR spectra to confirm the triazole ring (δ ~8.5–9.5 ppm for aromatic protons) and sulfonyl chloride group (δ ~130–140 ppm for 13C^{13}C) .
  • Mass Spectrometry : ESI-MS or HRMS can verify the molecular ion peak (e.g., m/z ≈ 284.0 for C10_{10}H9_9ClN3_3O2_2S) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly if the compound forms stable crystals .

Q. What are the key reactivity patterns of this sulfonyl chloride in nucleophilic substitution reactions?

  • Methodology :

  • Sulfonamide Formation : React with amines (e.g., aliphatic or aromatic amines) in dichloromethane (DCM) or THF under basic conditions (e.g., TEA or NaHCO3_3) to form sulfonamides, a common step in drug intermediate synthesis .
  • Hydrolysis Sensitivity : Avoid aqueous conditions to prevent hydrolysis to the sulfonic acid. Use anhydrous solvents and controlled temperatures (0–25°C) .

Q. How can researchers mitigate challenges in purifying this compound due to its hydrolytic instability?

  • Methodology :

  • Purification : Use rapid column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to minimize contact with moisture .
  • Storage : Store under inert atmosphere (N2_2 or Ar) at −20°C in sealed, desiccated vials .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and regioselectivity of this sulfonyl chloride in complex reactions?

  • Methodology :

  • DFT Calculations : Model reaction pathways (e.g., sulfonamide formation) using Gaussian or ORCA software to identify transition states and activation energies .
  • Docking Studies : Predict binding affinities if the compound is used to synthesize enzyme inhibitors (e.g., sulfonamide-based therapeutics) .

Q. What strategies are effective for analyzing and resolving contradictory data in reaction optimization (e.g., unexpected byproducts)?

  • Methodology :

  • Byproduct Identification : Use LC-MS/MS or 1H^1H-13C^{13}C HSQC NMR to detect side products (e.g., sulfonic acid from hydrolysis) .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify critical factors influencing yield and purity .

Q. How do steric and electronic effects of the 1,2,4-triazole substituent influence the sulfonyl chloride’s reactivity in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with analogous compounds (e.g., pyrazole- or imidazole-substituted sulfonyl chlorides) to assess electronic contributions .
  • X-ray Analysis : Resolve crystal structures to correlate steric bulk (e.g., triazole ring orientation) with reactivity trends .

Q. What role does this compound play in the synthesis of bioactive molecules, such as kinase inhibitors or antiviral agents?

  • Methodology :

  • Case Study : Use it as a sulfonylation agent to prepare intermediates for Deucravacitinib (BMS-986165), a TYK2 inhibitor. React with aminopyridazines under mild basic conditions .
  • Biological Testing : Evaluate synthesized derivatives in enzymatic assays (e.g., IC50_{50} determination) to establish structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.